molecular formula C16H14ClNO4 B4024042 [2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate

[2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate

Cat. No.: B4024042
M. Wt: 319.74 g/mol
InChI Key: QVCYCKPBQCRXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate is a chemical compound with a complex structure that includes a chloro-substituted isoindoline ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the initial formation of the isoindoline ring, followed by chlorination and subsequent acetylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its efficacy in treating certain diseases or conditions due to its bioactive properties.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of [2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted isoindoline derivatives and acetate esters. Examples are dichloroanilines and cyclen-based compounds .

Uniqueness

What sets [2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-9(19)22-14-5-3-2-4-13(14)18-15(20)11-7-6-10(17)8-12(11)16(18)21/h2-6,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCYCKPBQCRXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Reactant of Route 2
Reactant of Route 2
[2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Reactant of Route 3
[2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Reactant of Route 4
[2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Reactant of Route 5
[2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Reactant of Route 6
Reactant of Route 6
[2-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.